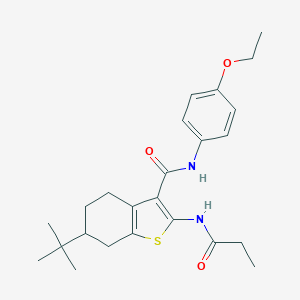![molecular formula C12H15NO6 B289454 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline, also known as DMDO-PRO or proline-based oxidant, is a novel organic compound that has gained attention in the scientific community due to its unique properties. This molecule has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate that can undergo further transformations. This molecule has been shown to be highly selective and efficient in various reactions, making it a valuable tool for organic chemists.
Biochemical and Physiological Effects:
1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline has also been studied for its potential applications in biochemistry and physiology. This molecule has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been studied for its potential applications in cancer therapy, as it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline in lab experiments include its high selectivity and efficiency, as well as its ability to perform various synthetic transformations. However, the limitations of using this molecule include its potential toxicity and instability, which can make it difficult to handle and store.
Direcciones Futuras
There are several future directions for research on 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline. One potential area of study is the development of new synthetic transformations using this molecule. Another potential area of study is the application of 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline in material science, as it has been shown to have potential applications in the synthesis of functional materials. Additionally, further studies on the biochemical and physiological effects of 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline involves the reaction of proline with dimethyldioxirane (DMDO) in the presence of a catalyst. This reaction yields a highly reactive intermediate, which can be used for various synthetic transformations.
Aplicaciones Científicas De Investigación
1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline has been extensively studied for its potential applications in organic synthesis. It has been used as an oxidizing agent in various reactions, including the oxidation of alcohols, ketones, and sulfides. This molecule has also been used as a reagent for the synthesis of various natural products and pharmaceuticals.
Propiedades
Fórmula molecular |
C12H15NO6 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
1-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO6/c1-12(2)18-10(16)7(11(17)19-12)6-13-5-3-4-8(13)9(14)15/h6,8H,3-5H2,1-2H3,(H,14,15) |
Clave InChI |
AAIYGRHJPHZION-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CN2CCCC2C(=O)O)C(=O)O1)C |
SMILES canónico |
CC1(OC(=O)C(=CN2CCCC2C(=O)O)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[({2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289371.png)
![Methyl 2-[({6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289373.png)
![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)
![6-tert-butyl-N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289375.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289376.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289378.png)
![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289380.png)
![6-tert-butyl-N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289381.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)
![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)

![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)